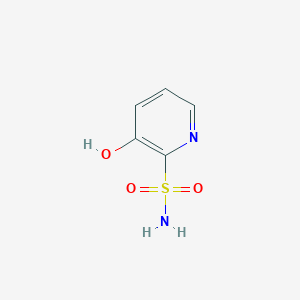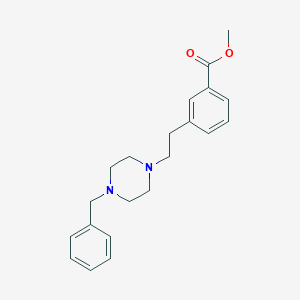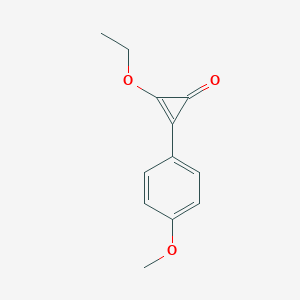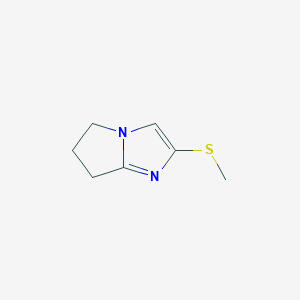
(2-ブロモ-3,4-ジメトキシフェニル)メタノール
概要
説明
(2-Bromo-3,4-dimethoxyphenyl)methanol, also known as (2-Bromo-3,4-dimethoxyphenyl)methanol, is a useful research compound. Its molecular formula is C9H11BrO3 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromo-3,4-dimethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3,4-dimethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
代謝酵素に対する阻害効果
“(2-ブロモ-3,4-ジメトキシフェニル)メタノール”から合成されたブロモフェノール化合物は、hCAアイソ酵素およびAChE酵素に対して有効な阻害効果を示した . これらの化合物は、いくつかの重要な薬理学的試験の後、緑内障、てんかん、パーキンソン病、およびアルツハイマー病 (AD) の治療に使用される可能性がある .
求核性ブロム化剤
“(2-ブロモ-3,4-ジメトキシフェニル)メタノール”は求核性ブロム化剤である . これは、さまざまな化合物の合成に使用できる .
ジアリールメタンの合成
“(2-ブロモ-3,4-ジメトキシフェニル)メタノール”は、置換ベンゼンとのアルキル化反応で使用されて、新しいジアリールメタンを生成してきた .
シクロトリベラトリレン (CTV) の合成
直接ではないが、類似の化合物である“3,4-ジメトキシベンジルアルコール”は、さまざまなシクロトリベラトリレン (CTV) の合成において広く使用されている . CTV は、ゲスト分子を収容するための空洞を持つ環状分子宿主である .
サルビノール酸 N 全合成の前駆体
再び、類似の化合物である“3,4-ジメトキシベンジルアルコール”は、サルビノール酸 N の全合成における前駆体としても使用できる .
Safety and Hazards
作用機序
Mode of Action
(2-Bromo-3,4-dimethoxyphenyl)methanol interacts with its targets by inhibiting their activity . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in changes in the metabolic processes regulated by these enzymes.
Result of Action
The inhibition of AChE, CA I, and CA II by (2-Bromo-3,4-dimethoxyphenyl)methanol can lead to various molecular and cellular effects. For instance, it can affect nerve impulse transmission, disrupt acid-base balance, and potentially influence other physiological processes. These effects could potentially be harnessed for therapeutic purposes, such as the treatment of diseases like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease .
生化学分析
Biochemical Properties
It has been used in the synthesis of bromophenol derivatives, which have shown inhibitory effects on certain metabolic enzymes such as acetylcholinesterase (AChE), carbonic anhydrase I (CA I), and II (CA II) isoenzymes .
Molecular Mechanism
It is known that bromophenol derivatives can inhibit certain enzymes
特性
IUPAC Name |
(2-bromo-3,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZALKMXNKAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546994 | |
| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72912-38-0 | |
| Record name | (2-Bromo-3,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















